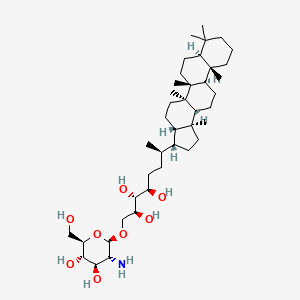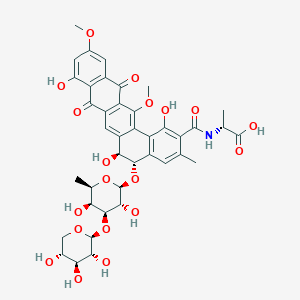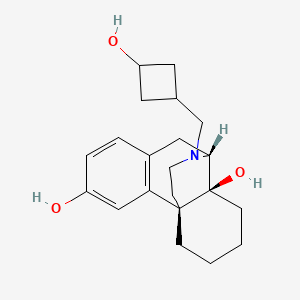
3-Hydroxybutorphanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxybutorphanol is a member of phenanthrenes.
Wissenschaftliche Forschungsanwendungen
Applications in Tissue Engineering and Nerve Cell Differentiation
3-Hydroxybutorphanol derivatives, particularly in the form of polyhydroxyalkanoates (PHA), show promising applications in tissue engineering. In one study, terpolyesters of 3-hydroxybutyrate, 3-hydroxyvalerate, and 3-hydroxyhexanoate (PHBVHHx) were used for the differentiation of human bone marrow mesenchymal stem cells (hBMSC) into nerve cells. These scaffolds, compared to polylactic acid (PLA) and PHBHHx (copolyester of 3-hydroxybutyrate and 3-hydroxyhexanoate), showed enhanced differentiation of hBMSC into nerve cells, particularly when using scaffolds with smaller pore sizes. This application is particularly promising for nerve tissue engineering and treatment of nerve injuries (Wang et al., 2010).
Biosynthesis and Biodegradation of 3-Hydroxypropionate-Containing Polyesters
Another significant application is in the biosynthesis and biodegradation of polyesters containing 3-hydroxypropionate (3HP), a crucial compound in the chemical industry for bioplastic production. The incorporation of 3HP monomers into polyesters like poly(3-hydroxybutyrate) reduces the glass transition temperature and crystallinity of these polymers, enhancing their suitability for various applications (Andreeßen & Steinbüchel, 2010).
Polyhydroxyalkanoates as Biomaterials
Polyhydroxyalkanoates, including PHB and PHBV, have been extensively used in medical devices and tissue engineering due to their biodegradability and thermoprocessable nature. These polymers have been developed into various devices like sutures, cardiovascular patches, orthopedic pins, and wound dressings. Changing the compositions of PHA allows for desirable mechanical properties, biocompatibility, and degradation times suited for specific physiological conditions (Chen & Wu, 2005).
Biocompatibility with Bone Marrow Stromal Cells
Studies have also shown that poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) exhibits good biocompatibility with bone marrow stromal cells, promoting their attachment, proliferation, and differentiation into osteoblasts. This makes PHBHHx a potential candidate for applications in bone tissue engineering (Yang et al., 2004).
Eigenschaften
CAS-Nummer |
75195-49-2 |
|---|---|
Produktname |
3-Hydroxybutorphanol |
Molekularformel |
C21H29NO3 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
(1S,9R,10S)-17-[(3-hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |
InChI |
InChI=1S/C21H29NO3/c23-16-4-3-15-11-19-21(25)6-2-1-5-20(21,18(15)12-16)7-8-22(19)13-14-9-17(24)10-14/h3-4,12,14,17,19,23-25H,1-2,5-11,13H2/t14?,17?,19-,20+,21-/m1/s1 |
InChI-Schlüssel |
NCMXKIHJYUFTRL-UJKGXUCZSA-N |
Isomerische SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC(C5)O)C=C(C=C4)O)O |
SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC(C5)O)C=C(C=C4)O)O |
Kanonische SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC(C5)O)C=C(C=C4)O)O |
Synonyme |
3-hydroxybutorphanol 3-hydroxybutorphanol, (cis)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



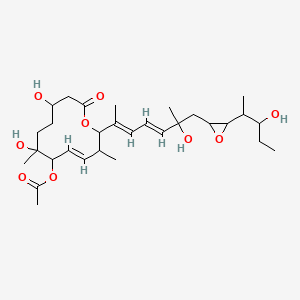
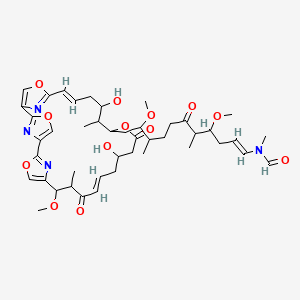
![2-[[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl]-1,2,3,9-tetrahydrocarbazol-4-one](/img/structure/B1249916.png)
![13-Hexyl-2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium](/img/structure/B1249917.png)
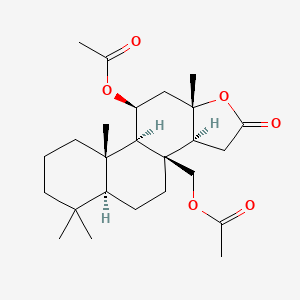
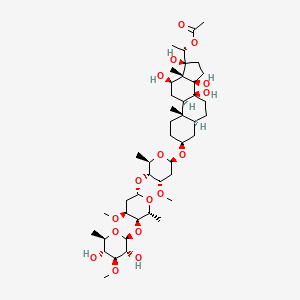
![4-(3-Phenylpropyl)-1-[6-[4-(3-phenylpropyl)piperidin-1-yl]hexyl]piperidine](/img/structure/B1249923.png)
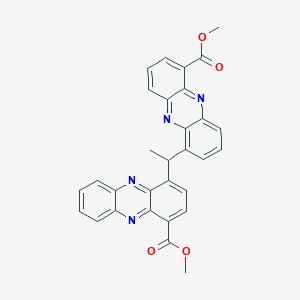
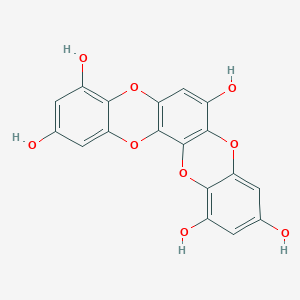
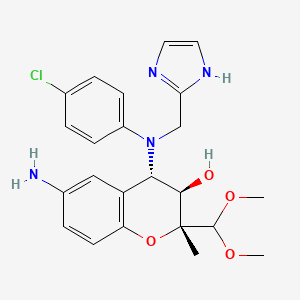
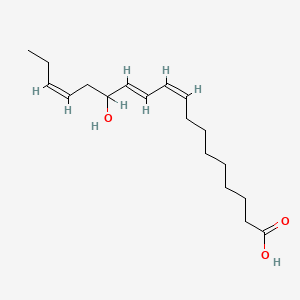
![2-[2-(6-Methoxy-1,3,3a,4,5,9b-hexahydro-benzo[e]isoindol-2-yl)-ethyl]-4H-9-thia-2,4,5-triaza-fluorene-1,3-dione](/img/structure/B1249930.png)
